DPPH Radical Scavenging Activity: Orsellinic Acid vs. Lecanoric Acid and Orcinol
Orsellinic acid demonstrates distinct and superior free radical scavenging activity compared to its structurally simplified analog orcinol in the DPPH assay, though it is less active than its dimer lecanoric acid. This quantitative ranking establishes a clear activity hierarchy: lecanoric acid > orsellinic acid > orcinol [1].
| Evidence Dimension | DPPH Radical Scavenging Activity (Relative) |
|---|---|
| Target Compound Data | Orsellinic acid (2): Higher activity than orcinol; lower than lecanoric acid |
| Comparator Or Baseline | Lecanoric acid (1): Highest activity among tested compounds; Orcinol (10): Lowest activity |
| Quantified Difference | Activity ranking: Lecanoric acid > Orsellinic acid > Orcinol |
| Conditions | DPPH (2,2′-diphenyl-1-picrylhydrazyl) radical scavenging assay; gallic acid used as positive control |
Why This Matters
For antioxidant screening programs, orsellinic acid provides an intermediate activity benchmark that distinguishes it from both the more potent depside dimer and the inactive decarboxylated analog, enabling precise SAR interpretation.
- [1] Lopes TIB, Coelho RG, Yoshida NC, Honda NK. Radical-Scavenging Activity of Orsellinates. Chem Pharm Bull. 2008;56(11):1551-1554. View Source
